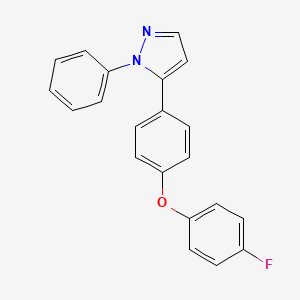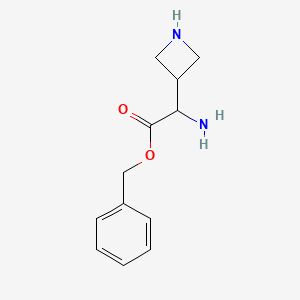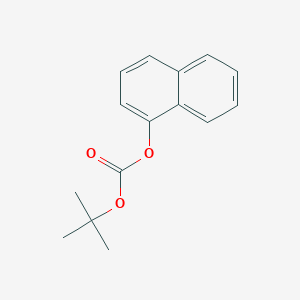
1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one is an organic compound that features a morpholine ring attached to a propanone backbone, with a 3,4-dimethoxyphenyl group
Preparation Methods
The synthesis of 1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one typically involves the Michael addition of morpholine to a chalcone derivative. The reaction conditions often include the use of a catalyst such as 1,3-bis(carboxymethyl)imidazolium chloride, which facilitates the addition reaction under mild conditions . Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins . The compound’s ability to form stable complexes with metal ions also underlies its use as a corrosion inhibitor .
Comparison with Similar Compounds
1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the morpholine ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This derivative includes a triazole ring, which imparts different biological activities and chemical properties.
The uniqueness of this compound lies in its combination of the morpholine ring and the 3,4-dimethoxyphenyl group, which together confer specific reactivity and potential bioactivity.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO4/c1-18-14-4-3-12(11-15(14)19-2)13(17)5-6-16-7-9-20-10-8-16/h3-4,11H,5-10H2,1-2H3 |
InChI Key |
YFTSLJXUKVTHQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCN2CCOCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14119408.png)
![(1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol](/img/structure/B14119410.png)

![[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14119422.png)
![N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14119423.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14119437.png)
![1-[6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14119439.png)






